N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets such as akt, amyloid-β, bcrp, c-met/hgfr, and others . These targets play crucial roles in various biological processes, including cell proliferation, apoptosis, and inflammation.
Mode of Action
This interaction could potentially alter the activity of the target proteins, thereby influencing the cellular processes they regulate .
Biochemical Pathways
Compounds with similar structures have been found to influence various pathways, including those involved in cancer, infection, inflammation/immunology, metabolic disease, and neurological disease . The compound’s interaction with its targets could potentially disrupt these pathways, leading to downstream effects.
Pharmacokinetics
The compound’s predicted boiling point is 4312±510 °C, and its predicted density is 1406±006 g/cm3 . These properties could potentially influence the compound’s bioavailability.
Result of Action
Based on the known actions of similar compounds, it can be inferred that the compound may have potential anti-cancer, anti-inflammatory, and anti-microbial effects .
Preparation Methods
The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method involves the reaction of 2-amino-4-methoxybenzothiazole with 6-carboxybenzo[d]thiazole in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.
Chemical Reactions Analysis
N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Scientific Research Applications
Comparison with Similar Compounds
N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have shown anti-inflammatory properties similar to this compound.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: This compound has demonstrated cytotoxic activity against various cancer cell lines.
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives: These compounds have been studied for their potential as topoisomerase I inhibitors and anti-cancer agents.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S2/c1-21-11-3-2-4-12-14(11)18-16(23-12)19-15(20)9-5-6-10-13(7-9)22-8-17-10/h2-8H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMUJKZJBWFFRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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